molecular formula C30H43N7O7 B14619822 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide CAS No. 60091-22-7

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide

Cat. No.: B14619822
CAS No.: 60091-22-7
M. Wt: 613.7 g/mol
InChI Key: KXXVOBFKNLDPKT-RWLNTESRSA-N
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Description

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This specific compound is composed of a sequence of amino acids: acetylated proline, alanine, proline, phenylalanine, alanine, and alaninamide. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next protected amino acid is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidizing agents can modify certain amino acid residues, such as the phenylalanine residue.

    Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with altered functional groups.

    Reduction: Reduced forms of amino acids or peptides.

Scientific Research Applications

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide has various applications in scientific research:

    Chemistry: Studying peptide synthesis, structure, and reactivity.

    Biology: Investigating peptide interactions with proteins, enzymes, and cell membranes.

    Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.

    Industry: Developing peptide-based materials or sensors.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide depends on its specific interactions with biological targets. Peptides can bind to receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide
  • 1-Acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine
  • N-acetyl-L-prolyl-L-phenylalanine methyl ester

Uniqueness

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its acetylated proline and phenylalanine residues may contribute to unique interactions with biological targets compared to other peptides.

Properties

CAS No.

60091-22-7

Molecular Formula

C30H43N7O7

Molecular Weight

613.7 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H43N7O7/c1-17(25(31)39)32-26(40)18(2)33-27(41)22(16-21-10-6-5-7-11-21)35-29(43)24-13-9-15-37(24)30(44)19(3)34-28(42)23-12-8-14-36(23)20(4)38/h5-7,10-11,17-19,22-24H,8-9,12-16H2,1-4H3,(H2,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t17-,18-,19-,22-,23-,24-/m0/s1

InChI Key

KXXVOBFKNLDPKT-RWLNTESRSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C

Canonical SMILES

CC(C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C

Origin of Product

United States

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